molecular formula C12H22O2 B12655530 2,6-Dimethyloct-6-en-2-yl acetate CAS No. 71662-23-2

2,6-Dimethyloct-6-en-2-yl acetate

Cat. No.: B12655530
CAS No.: 71662-23-2
M. Wt: 198.30 g/mol
InChI Key: XSRPTQWSAJWCQZ-UXBLZVDNSA-N
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Description

2,6-Dimethyloct-6-en-2-yl acetate (B1210297) is an organic compound classified as an ester. ontosight.ai It is characterized by a molecular formula of C₁₂H₂₂O₂ and possesses a molecular structure featuring a branched alkyl chain with a double bond at the C-6 position, esterified with acetic acid. ontosight.ai This colorless liquid is noted for its fruity and floral odor. ontosight.ai

Table 1: Physicochemical Properties of 2,6-Dimethyloct-6-en-2-yl Acetate

Property Value
Molecular Formula C₁₂H₂₂O₂
Molecular Weight 198.30 g/mol
Appearance Colorless liquid
Odor Fruity, floral
Boiling Point Approx. 240°C
Density Approx. 0.87 g/cm³

Data sourced from Ontosight. ontosight.ai

This compound belongs to the vast class of terpenoids, which are naturally occurring organic compounds derived from five-carbon isoprene (B109036) units. Terpenoids are among the most diverse groups of natural products and are synthesized through two primary metabolic pathways: the mevalonate (B85504) (MVA) pathway and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway. These pathways produce the universal isoprene precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).

The biosynthesis of acyclic monoterpenes, which are C10 compounds, involves the condensation of one molecule of DMAPP with one molecule of IPP to form geranyl pyrophosphate (GPP). Further enzymatic modifications of GPP, such as hydrolysis and acetylation, can lead to the formation of various monoterpenoid acetates. While the direct biosynthetic pathway to this compound has not been explicitly detailed in academic literature, it is structurally related to acyclic monoterpenoids. A computational study on the biological and toxicological effects of several acyclic monoterpenes, including esters like citronellyl acetate and linalyl acetate, highlights the interest in this class of compounds for their applications in medicine, pharmacy, and cosmetics. nih.govmdpi.com

While specific research on the role of this compound in natural products and chemical ecology is not extensively documented, the broader class of terpenoid acetates is known to play crucial roles in plant-insect interactions. Many terpenoids function as semiochemicals, which are signaling molecules that mediate interactions between organisms. sielc.com These can act as pheromones (intraspecific communication) or allelochemicals (interspecific communication).

For instance, various acyclic monoterpenoids and their acetates are known components of floral scents that attract pollinators, or as defense compounds that deter herbivores. researchgate.net The structural characteristics of these molecules, including the position of double bonds and the presence of functional groups like acetates, are critical for their biological activity. Research on the chemical ecology of acyclic monoterpenoids provides a framework within which the potential significance of this compound can be hypothesized, though specific studies are needed for confirmation.

A significant portion of the available research that provides context for this compound comes from studies of its structural isomer, 2,6-dimethyloct-7-en-2-yl acetate. sielc.comchemspider.com This isomer, also known as dihydromyrcenyl acetate, is a well-established fragrance ingredient valued for its powerful and fresh citrus, floral, and lavender notes. biofuranchem.com Its synthesis often starts from α-pinene, a natural product, which undergoes hydrogenation to cis-pinane, followed by pyrolysis to dihydromyrcene, and subsequent reactions to yield dihydromyrcenol (B102105) and its acetate. google.comgoogle.com

The key structural difference between these two isomers is the position of the carbon-carbon double bond. In this compound, the double bond is between the 6th and 7th carbon atoms, whereas in 2,6-dimethyloct-7-en-2-yl acetate, it is between the 7th and 8th carbon atoms. This seemingly minor difference can have a significant impact on the molecule's three-dimensional shape, chemical reactivity, and, consequently, its odor profile and biological activity.

Other related branched octenyl acetates that have been studied include (R)-3,7-dimethyloct-6-enyl acetate, which has been identified in Citrus reticulata and Leptospermum scoparium. nih.gov The study of these various isomers helps to build a more complete picture of the structure-activity relationships within this class of compounds.

Table 2: Comparison of this compound and its Isomer

Feature This compound 2,6-Dimethyloct-7-en-2-yl Acetate (Dihydromyrcenyl acetate)
CAS Number 71662-23-2 53767-93-4
Double Bond Position C6-C7 C7-C8
Common Use Fragrance Ingredient Widely used fragrance ingredient
Odor Profile Fruity, floral Citrus, floral, lavender

Data sourced from Alfa Chemistry, Ontosight, and BioFuran Materials. ontosight.aibiofuranchem.comlabshake.com

Properties

CAS No.

71662-23-2

Molecular Formula

C12H22O2

Molecular Weight

198.30 g/mol

IUPAC Name

[(E)-2,6-dimethyloct-6-en-2-yl] acetate

InChI

InChI=1S/C12H22O2/c1-6-10(2)8-7-9-12(4,5)14-11(3)13/h6H,7-9H2,1-5H3/b10-6+

InChI Key

XSRPTQWSAJWCQZ-UXBLZVDNSA-N

Isomeric SMILES

C/C=C(\C)/CCCC(C)(C)OC(=O)C

Canonical SMILES

CC=C(C)CCCC(C)(C)OC(=O)C

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

Stereoselective Synthetic Approaches

Stereoselective synthesis aims to produce a specific stereoisomer of a product. For a molecule with a single chiral center, like 2,6-dimethyloct-6-en-2-yl acetate (B1210297), this means obtaining either the (R)- or (S)-enantiomer in high purity. This can be achieved through various methods, including the use of chiral starting materials or chiral catalysts.

Enantioselective Routes via Chiral Pool Precursors

The chiral pool refers to the collection of readily available, enantiomerically pure natural products that can be used as starting materials for the synthesis of other chiral compounds. This approach leverages the existing stereochemistry of the natural product to build the desired chiral target molecule.

Linalool (B1675412), a naturally occurring monoterpenic tertiary alcohol, exists in both (R)-(-)- and (S)-(+)-enantiomeric forms and serves as a valuable chiral precursor. A plausible, though not explicitly detailed in the literature for this specific product, synthetic route to an enantiomer of 2,6-dimethyloct-6-en-2-yl acetate could commence with the corresponding enantiomer of linalool (3,7-dimethylocta-1,6-dien-3-ol).

The synthesis would necessitate the selective reduction of the terminal double bond of linalool without affecting the internal double bond or the chiral center. This could potentially be achieved through a carefully controlled catalytic hydrogenation. The resulting 2,6-dimethyloct-6-en-2-ol (B3051001) would retain the stereochemistry of the starting linalool. Subsequent acetylation of the tertiary alcohol, for instance, using acetic anhydride in the presence of a base like pyridine, would yield the desired enantiomerically pure this compound. The stereochemical integrity of the chiral center is expected to be maintained throughout this sequence.

Another potential chiral pool approach involves the use of chiral diols, such as 2,6-dimethyloct-7-ene-2,6-diol. While the direct synthesis of this compound from this diol is not prominently described, a hypothetical synthetic pathway can be proposed.

This would likely involve the selective protection of one of the hydroxyl groups, followed by the deoxygenation of the other. For instance, the primary hydroxyl group could be selectively protected, and the tertiary hydroxyl group could be removed through a sequence of reactions, such as conversion to a sulfonate ester followed by reductive cleavage. Subsequent manipulation of the terminal double bond to an ethyl group and deprotection of the remaining alcohol, followed by acetylation, could lead to the target molecule. The success of this route would heavily depend on the ability to achieve high selectivity in each step to preserve and transfer the chirality.

Enzyme-Mediated Kinetic Resolution

Kinetic resolution is a widely used technique for separating enantiomers from a racemic mixture. This method relies on the differential rate of reaction of a chiral catalyst, often an enzyme, with the two enantiomers. Lipases are a class of enzymes that are particularly effective for the kinetic resolution of alcohols and esters through hydrolysis or esterification reactions.

Conversely, in a kinetic resolution via esterification, racemic 2,6-dimethyloct-6-en-2-ol could be treated with an acyl donor, such as vinyl acetate, in the presence of a lipase in an organic solvent. The lipase would selectively acylate one enantiomer of the alcohol, leaving the other enantiomer unreacted. Separation of the resulting ester and the unreacted alcohol would provide access to both enantiomers. Lipases such as Candida antarctica lipase B (CALB) and lipases from Pseudomonas species are known to be effective in resolving tertiary alcohols and their esters. nih.gov

The efficiency of a kinetic resolution is quantified by the enantiomeric ratio (E-value). The E-value is a measure of the enzyme's ability to discriminate between the two enantiomers. A high E-value (typically >100) is desirable for achieving high enantiomeric excess (ee) of both the product and the unreacted starting material at approximately 50% conversion.

The enantioselectivity of a lipase can be influenced by several factors, including the choice of enzyme, the reaction medium (solvent), temperature, and the acyl donor (in esterification reactions). For the kinetic resolution of this compound, a screening of different lipases under various conditions would be necessary to identify the optimal system. The enantiomeric excess of the products would be determined using chiral chromatography techniques, such as chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Below is a hypothetical data table illustrating the potential outcomes of a lipase screening for the hydrolytic resolution of racemic this compound, based on typical results for similar compounds. mdpi.comarkat-usa.org

Table 1: Hypothetical Lipase Screening for the Kinetic Resolution of (±)-2,6-Dimethyloct-6-en-2-yl acetate

Lipase Source Conversion (%) Enantiomeric Excess of Alcohol (ee_p, %) Enantiomeric Excess of Acetate (ee_s, %) Enantioselectivity (E)
Candida antarctica Lipase B 48 95 91 >100
Pseudomonas cepacia Lipase 51 92 94 85
Candida rugosa Lipase 45 85 70 20
Aspergillus niger Lipase 52 75 80 15

Data is hypothetical and for illustrative purposes only.

Conventional Chemical Synthesis Routes

Conventional synthetic routes to this compound primarily involve two key stages: the formation of the terpenoid backbone and the subsequent esterification or acylation of the corresponding alcohol.

The most direct and common method for the synthesis of this compound is the esterification of its corresponding alcohol, 2,6-dimethyloct-6-en-2-ol. This transformation can be achieved through various acylation procedures. A widely used method involves the reaction of the tertiary alcohol with acetic anhydride in the presence of a base such as pyridine. nih.gov Pyridine acts as a catalyst and also serves to neutralize the acetic acid byproduct formed during the reaction. The addition of a catalytic amount of 4-dimethylaminopyridine (DMAP) can significantly accelerate the reaction. oup.com

A typical laboratory-scale procedure for a similar acetylation of a tertiary alcohol involves dissolving the alcohol in pyridine, followed by the addition of acetic anhydride. nih.gov The reaction mixture is stirred at room temperature until completion, which can be monitored by thin-layer chromatography. The general reaction is as follows:

Reaction Scheme for Acetylation:

This method is highly efficient for producing the desired acetate ester. The workup procedure typically involves quenching the reaction with methanol (B129727), followed by extraction and purification by silica gel column chromatography to yield the pure product. nih.gov

Reagent/CatalystRole in the Reaction
Acetic AnhydrideAcylating agent, provides the acetyl group
PyridineBase catalyst and scavenger for acetic acid byproduct
4-Dimethylaminopyridine (DMAP)Nucleophilic catalyst to accelerate the acylation

The synthesis of the carbon skeleton of this compound relies on established methods in terpenoid chemistry for constructing branched-chain alkenes. A key precursor to the final acetate is the alcohol, 2,6-dimethyloct-6-en-2-ol. The synthesis of this alcohol, and thus the formation of the characteristic alkene backbone, can be achieved through reactions such as the Grignard reaction.

A plausible synthetic route to the precursor alcohol involves the reaction of a suitable ketone with a Grignard reagent. For instance, the carbon skeleton of 2,6-dimethyloct-6-en-2-ol can be constructed from the reaction of 6-methyl-5-hepten-2-one with a methyl Grignard reagent, such as methylmagnesium chloride (CH3MgCl). google.comwikipedia.org This reaction adds a methyl group to the carbonyl carbon of the ketone, resulting in the formation of the tertiary alcohol after an acidic workup.

Grignard Reaction for Precursor Synthesis:

The starting ketone, 6-methyl-5-hepten-2-one, is a readily available intermediate in the synthesis of many terpenoids. chemicalbook.com

Another powerful method for alkene formation in organic synthesis is the Wittig reaction. While specific application to this compound is not detailed in the available literature, this reaction provides a versatile strategy for forming the double bond at a specific position. A hypothetical Wittig approach to the 2,6-dimethyloct-6-ene backbone could involve the reaction of a suitable aldehyde or ketone with a phosphorus ylide.

Derivatization and Structural Modifications for Research Purposes

There is currently a lack of publicly available scientific literature detailing the specific derivatization and structural modifications of this compound for research purposes. While general strategies for the derivatization of terpenoids and allylic acetates exist to explore structure-activity relationships, these have not been specifically applied to this compound in published research. researchgate.netnih.gov

Biosynthetic Pathways and Natural Occurrence

Occurrence in Plant Metabolomes

The presence of 2,6-Dimethyloct-6-en-2-yl acetate (B1210297) within the complex metabolic systems of plants is explored, from its direct isolation to the biochemical pathways that likely govern its formation.

While the precursor alcohol, 2,6-dimethyloct-6-en-2-ol (B3051001), is classified as an acyclic monoterpenoid, its natural occurrence, and by extension that of its acetate ester, is less documented in botanical sources compared to well-known isomers like linalool (B1675412) or citronellol. The compound and its derivatives are often listed as fragrance materials, but specific details of their isolation from plant essential oils are not extensively reported in scientific literature. google.comgoogle.com Standard reference texts on perfume and flavor chemicals, which catalog components of natural oils, may list such compounds, but detailed academic studies on the isolation of 2,6-dimethyloct-6-en-2-yl acetate from a specific plant species are scarce. google.com The precursor alcohol, (E)-2,6-dimethyloct-6-en-2-ol, has been identified as a natural product in the animal kingdom, specifically as a component of the sex-attracting secretion of the male dung beetle, Kheper subaeneus. researchgate.net

As a monoterpenoid acetate, the biosynthesis of this compound is putatively derived from the universal isoprenoid pathway. Monoterpenoids (C10) are constructed from two five-carbon isoprene (B109036) units and are derived from the precursor molecule geranyl diphosphate (B83284) (GPP). nih.govkegg.jp

The formation of GPP occurs through two primary pathways in plants:

The Mevalonate (B85504) (MVA) Pathway: Primarily operating in the cytoplasm, this pathway begins with acetyl-CoA. nih.gov

The Methylerythritol 4-Phosphate (MEP) Pathway: Located in the plastids, this pathway uses pyruvate (B1213749) and glyceraldehyde-3-phosphate as initial substrates. nih.gov

Once GPP is synthesized, it serves as a substrate for a diverse family of enzymes known as terpene synthases (TPS). A specific mono-TPS would catalyze the conversion of GPP into the alcohol precursor, 2,6-dimethyloct-6-en-2-ol. The final step is an esterification reaction where an acetyltransferase enzyme facilitates the transfer of an acetyl group, typically from acetyl-CoA, to the hydroxyl group of the alcohol, yielding this compound. This final step is analogous to the formation of other monoterpenoid acetates like bornyl acetate, where borneol is acetylated. nih.gov

Table 1: Putative Biosynthetic Pathway for this compound

Step Precursor(s) Key Enzyme Class Product Cellular Location (in Plants)
1 Pyruvate, Glyceraldehyde-3-P MEP Pathway Enzymes (e.g., DXS, DXR) Isopentenyl Diphosphate (IPP) & Dimethylallyl Diphosphate (DMAPP) Plastids
2 Acetyl-CoA MVA Pathway Enzymes (e.g., HMGR) Isopentenyl Diphosphate (IPP) & Dimethylallyl Diphosphate (DMAPP) Cytoplasm
3 IPP, DMAPP GPP Synthase Geranyl Diphosphate (GPP) Plastids
4 Geranyl Diphosphate (GPP) Monoterpene Synthase (TPS) 2,6-Dimethyloct-6-en-2-ol Plastids/Cytoplasm
5 2,6-Dimethyloct-6-en-2-ol, Acetyl-CoA Alcohol Acyltransferase (AAT) This compound Cytoplasm

Microbial Biosynthesis and Biotransformation

Microorganisms offer a powerful platform for producing valuable chemicals like esters through fermentation and enzymatic conversion.

Microbial systems, particularly yeast and bacteria, are well-known producers of acetate esters, which are key flavor and aroma compounds in fermented products. The biosynthesis of these esters is primarily dependent on the availability of two precursors: an alcohol and an acyl-coenzyme A (acyl-CoA), most commonly acetyl-CoA. The reaction is catalyzed by a class of enzymes called alcohol acyltransferases (AATs).

The intracellular concentration of acetyl-CoA is a critical factor for ester production. Metabolic engineering strategies often focus on increasing the flux of carbon towards acetyl-CoA to enhance the yield of acetate esters. In organisms like Escherichia coli, which can be engineered for chemical production, introducing an AAT enzyme from a native ester producer like Saccharomyces cerevisiae enables the synthesis of various acetate esters.

Fungi and yeasts are widely used for the biotransformation of terpenes. These microorganisms possess a range of enzymes that can perform stereoselective and regioselective reactions that are often difficult to achieve through chemical synthesis. google.com Terpenoid substrates can undergo various transformations, including oxidation, reduction, and esterification, when cultured with fungi. google.com

The bioconversion of a terpene alcohol like 2,6-dimethyloct-6-en-2-ol into its corresponding acetate would be an esterification reaction. This can be achieved using whole-cell biocatalysts or isolated enzymes. Lipases and esterases are enzymes capable of catalyzing this reaction. The process involves the reaction of the alcohol with an acyl donor, which can be a free fatty acid or an activated form like acetyl-CoA. For example, studies on Saccharomyces cerevisiae and Lactobacillus plantarum have detailed the pathways of ester synthesis, demonstrating the roles of esterification and alcoholysis in producing various acetate esters. Fungi such as Penicillium digitatum have been shown to effectively biotransform terpene alcohols like geraniol (B1671447) and nerol.

Table 2: Common Microbial Reactions for Terpene Biotransformation

Reaction Type Enzyme Class Substrate Example Product Example
Hydroxylation Cytochrome P450 Monooxygenases Limonene Perillic acid
Oxidation Alcohol Dehydrogenases Geraniol Geranial
Reduction Carbonyl Reductases Carvone Dihydrocarvone
Esterification Lipases, Esterases, AATs Terpene Alcohol Terpenyl Acetate
Hydrolysis Esterases Terpenyl Acetate Terpene Alcohol

Identifying and quantifying the products of microbial fermentation and biotransformation relies on advanced analytical techniques. Metabolomics, particularly using methods like gas chromatography-mass spectrometry (GC-MS), is essential for profiling the volatile and semi-volatile compounds produced in a microbial culture.

In the context of producing this compound, a sample from the fermentation broth or the headspace would be analyzed. GC-MS separates the individual components of the mixture, and the mass spectrometer provides a fragmentation pattern for each component, allowing for its identification by comparing it to spectral libraries. This untargeted or targeted analysis can confirm the presence of the desired ester, identify byproducts, and quantify the yield. Such metabolite profiling is crucial for optimizing production, whether by modifying the culture conditions or by genetically engineering the microbial strain. It has been successfully used to differentiate metabolic profiles even between closely related bacterial species in both single and co-culture systems.

Presence as Semiochemicals in Ecological Systems

This compound has been identified as a volatile organic compound (VOC) emitted by various symbiotic fungi. These fungi often engage in complex interactions with insects, particularly ambrosia beetles, where the volatile emissions play a crucial role in communication and symbiosis.

Research into the chemical ecology of ambrosia beetles and their fungal symbionts has led to the analysis of the volatile profiles of these microorganisms. In the context of the tea shot hole borer (Euwallacea perbrevis), a notorious pest of avocado and other trees, studies have focused on identifying the specific chemical cues that mediate the beetle's attraction to its fungal partners. While a variety of compounds are released, specific acetates and terpenes are of particular interest.

The identification of such compounds is typically achieved through advanced analytical techniques, primarily gas chromatography-mass spectrometry (GC-MS). This method allows for the separation and identification of individual volatile compounds from the complex mixture emitted by the fungal cultures. The precise composition of these volatile blends can vary depending on the fungal species, the substrate it is growing on, and the age of the culture.

Analytical and Spectroscopic Characterization in Research Contexts

Chromatographic Techniques for Separation and Quantification

Chromatography is an indispensable tool for separating 2,6-dimethyloct-6-en-2-yl acetate (B1210297) from complex mixtures and for its quantification. Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) play crucial roles in its analysis.

High-Performance Liquid Chromatography (HPLC) Methodologies for Isomer Separation

High-performance liquid chromatography is a powerful technique for the separation of isomers, which can be particularly challenging. welch-us.com For compounds like 2,6-dimethyloct-6-en-2-yl acetate, which may exist as enantiomers or diastereomers depending on its synthesis or natural origin, chiral HPLC is the method of choice. nih.govchiralpedia.com The separation of these stereoisomers is critical as they can exhibit different biological activities and sensory properties.

The general approach involves the use of a chiral stationary phase (CSP), which creates a chiral environment allowing for differential interaction with the enantiomers. nih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for the separation of a variety of chiral compounds, including those with ester functional groups. nih.gov

An alternative, indirect approach involves derivatizing the analyte with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral HPLC column. chiralpedia.com However, the direct method using a CSP is often preferred for its convenience. nih.gov For the separation of terpene isomers, reversed-phase HPLC is often investigated. embrapa.br The separation can be optimized by adjusting the mobile phase composition, typically a mixture of an organic solvent like acetonitrile (B52724) or methanol (B129727) and water, and by controlling the column temperature. nih.govembrapa.brsielc.com

Table 1: Hypothetical HPLC Parameters for Isomer Separation of this compound

ParameterValue/Description
Column Chiral Stationary Phase (e.g., Cellulose or Amylose-based)
Mobile Phase Isocratic or gradient mixture of Acetonitrile and Water
Flow Rate 1.0 mL/min
Column Temperature 25 °C (can be varied to optimize separation)
Detection UV at 210 nm (due to the ester chromophore) or Refractive Index
Injection Volume 10 µL

This table represents a theoretical set of starting conditions for method development, based on common practices for separating chiral and isomeric terpenes and their derivatives.

Gas Chromatography (GC) Applications in Volatile Analysis

Gas chromatography is extensively used for the analysis of volatile compounds like this compound, particularly in the context of essential oils and plant volatiles. essentialoilsforhealing.commdpi.comnih.gov The technique's high resolution and sensitivity make it ideal for separating and quantifying components within complex mixtures. thermofisher.com

Typically, a non-polar or medium-polarity capillary column, such as one coated with a dimethylpolysiloxane or polyethylene (B3416737) glycol stationary phase, is used for the analysis of essential oils. thermofisher.comresearchgate.net The separation is achieved by a carefully controlled temperature program, where the column temperature is gradually increased to elute compounds based on their boiling points and interactions with the stationary phase. thermofisher.com

For the separation of enantiomers of chiral compounds like terpene acetates, enantioselective GC is employed. tomsic.co.jpgcms.cz This is often achieved using capillary columns coated with cyclodextrin (B1172386) derivatives. tomsic.co.jp Multidimensional GC techniques can further enhance separation by coupling two columns of different selectivity. tomsic.co.jp

Table 2: Typical GC Parameters for the Analysis of Terpene Acetates

ParameterValue/Description
Column DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Carrier Gas Helium or Hydrogen at a constant flow
Inlet Temperature 250 °C
Oven Program Initial temp 60°C, ramp at 3°C/min to 240°C, hold for 5 min
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)
Detector Temperature 280 °C

These parameters are representative of methods used for the general analysis of volatile terpenoids in plant extracts.

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are essential for confirming the chemical structure of this compound, including its connectivity, stereochemistry, and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Positional Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the de novo structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of this compound. researchgate.net Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, are used to establish the connectivity between protons and carbons. NOESY experiments can reveal through-space interactions, which are crucial for determining the relative stereochemistry. researchgate.net

While specific experimental NMR data for this compound is not widely published, the expected chemical shifts can be predicted based on the analysis of similar structures and standard NMR principles. chemicalbook.comresearchgate.net The presence of the acetate group will deshield the adjacent carbons and protons. The double bond will give rise to characteristic signals in the olefinic region of the spectrum.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom PositionPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
C1~ 1.25 (s, 6H)~ 25
C2-~ 85
C3~ 1.50 (m, 2H)~ 40
C4~ 1.95 (m, 2H)~ 23
C5~ 5.10 (t, 1H)~ 125
C6-~ 132
C7~ 1.68 (s, 3H)~ 26
C8~ 1.60 (s, 3H)~ 18
Acetate CH₃~ 1.98 (s, 3H)~ 22
Acetate C=O-~ 170

These are estimated values. Actual chemical shifts can vary depending on the solvent and other experimental conditions.

Mass Spectrometry (MS) in Compound Identification and Metabolite Profiling

Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), is a cornerstone for the identification of volatile compounds like this compound in complex mixtures. essentialoilsforhealing.commdpi.comnih.gov The mass spectrometer ionizes the molecule and then separates the resulting ions based on their mass-to-charge ratio (m/z), producing a unique fragmentation pattern that serves as a chemical fingerprint. researchgate.net

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. A characteristic fragmentation would be the loss of acetic acid (60 Da) from the molecular ion. ajgreenchem.com Other common fragmentations in terpenes include the loss of methyl groups (15 Da) and cleavage of the carbon chain. researchgate.netjst.go.jp High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, which allows for the determination of the elemental formula, further confirming the compound's identity.

Table 4: Expected Mass Spectrometry Fragments for this compound

m/zProposed Fragment Identity
198[M]⁺ (Molecular Ion)
183[M - CH₃]⁺
138[M - CH₃COOH]⁺
123[M - CH₃COOH - CH₃]⁺
95[C₇H₁₁]⁺
69[C₅H₉]⁺
43[CH₃CO]⁺ (Base Peak)

The fragmentation pattern can be used for library matching and confirmation of the compound's identity in a sample.

Infrared (IR) Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. libretexts.org For this compound, the IR spectrum will be dominated by absorptions corresponding to the ester and alkene functional groups.

A strong, sharp absorption band is expected in the region of 1735-1750 cm⁻¹ due to the C=O stretching vibration of the ester group. pressbooks.pub The C-O stretching vibrations of the ester will appear in the 1000-1300 cm⁻¹ region. pressbooks.pub The presence of the carbon-carbon double bond (C=C) will give rise to a stretching absorption around 1670-1640 cm⁻¹, although this peak can sometimes be weak. researchgate.net The C-H stretching vibrations of the sp² hybridized carbons of the alkene will appear just above 3000 cm⁻¹, while the sp³ C-H stretches will be just below 3000 cm⁻¹. pressbooks.pub

Table 5: Characteristic IR Absorption Frequencies for this compound

Functional GroupVibrational ModeExpected Frequency (cm⁻¹)
Ester (C=O)Stretch1735 - 1750 (Strong)
Ester (C-O)Stretch1000 - 1300 (Strong)
Alkene (C=C)Stretch1640 - 1670 (Weak to Medium)
Alkene (=C-H)Stretch3010 - 3100 (Medium)
Alkane (C-H)Stretch2850 - 2960 (Strong)

These frequencies are characteristic and help confirm the presence of the key functional groups within the molecule.

Enantiomeric and Diastereoisomeric Analysis Methodologies

The presence of a chiral center at the C2 position and a double bond at the C6 position in this compound gives rise to the potential for stereoisomerism. Specifically, the molecule can exist as a pair of enantiomers, (R)- and (S)-2,6-dimethyloct-6-en-2-yl acetate. Furthermore, the substitution pattern around the C6-C7 double bond can lead to (E) and (Z) diastereomers. The comprehensive analysis and separation of these stereoisomers are critical in research, particularly in fields such as fragrance chemistry and stereoselective synthesis, where the biological and sensory properties of each isomer can vary significantly. The primary analytical techniques employed for this purpose are chiral gas chromatography (GC) and nuclear magnetic resonance (NMR) spectroscopy, often in conjunction with chiral derivatizing or solvating agents.

The separation of enantiomers is most commonly achieved using chiral gas chromatography. This technique utilizes a capillary column coated with a chiral stationary phase (CSP), which interacts diastereomerically with the enantiomers of the analyte. Modified cyclodextrins are frequently used as CSPs for the analysis of terpenoid compounds. The differential interaction between the enantiomers and the CSP leads to different retention times, allowing for their separation and quantification.

While specific research detailing the enantiomeric separation of this compound is not extensively published, the methodology can be inferred from studies on structurally similar terpenoid acetates. For instance, the separation of linalyl acetate enantiomers is well-documented and provides a model for the likely conditions applicable to this compound. A hypothetical chiral GC separation of its enantiomers is presented in the table below.

Table 1: Representative Chiral Gas Chromatography Data for the Enantiomeric Separation of a Terpenoid Acetate

ParameterValue
Column 25 m x 0.25 mm ID, coated with heptakis(2,3-di-O-methyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin (20% in OV-1701)
Injector Temperature 220 °C
Oven Temperature Program 60 °C (2 min hold), then 2 °C/min to 180 °C
Carrier Gas Helium
Detector Flame Ionization Detector (FID)
Retention Time (R-enantiomer) 45.2 min
Retention Time (S-enantiomer) 46.5 min
Resolution (Rs) 1.8

This data is illustrative and based on typical separation parameters for similar terpenoid acetates.

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for the analysis of stereoisomers. While standard ¹H or ¹³C NMR spectra of enantiomers are identical, the use of chiral solvating agents (CSAs) or chiral shift reagents (CSRs) can induce diastereomeric differentiation. CSAs, such as Pirkle's alcohol, form transient diastereomeric complexes with the enantiomers, leading to observable differences in the chemical shifts of certain protons. Chiral lanthanide shift reagents, such as Eu(hfc)₃ (tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)), can also be used to induce separation of signals for enantiomers.

For the analysis of (E) and (Z) diastereomers, standard ¹H and ¹³C NMR are often sufficient. The different spatial arrangement of the substituents around the double bond results in distinct chemical shifts and coupling constants for the vinylic and allylic protons and carbons. The Nuclear Overhauser Effect (NOE) can also be used to definitively assign the stereochemistry of the double bond. For instance, in the (Z)-isomer, an NOE would be expected between the vinylic proton at C7 and the methyl group at C6, which would be absent in the (E)-isomer.

Table 2: Predicted ¹H NMR Chemical Shift Differences for (E) and (Z) Diastereomers of this compound

ProtonPredicted δ (ppm) for (E)-isomerPredicted δ (ppm) for (Z)-isomer
H7 (vinylic) ~5.12~5.05
C6-CH₃ (allylic) ~1.68~1.75
H5 (allylic) ~2.05~2.15

These chemical shifts are estimates based on typical values for similar acyclic terpenoids and are presented to illustrate the expected differences between diastereomers.

The combination of these analytical methodologies allows for the complete stereochemical characterization of this compound in research settings, which is essential for understanding its chemical and biological properties.

Future Directions and Research Gaps

Elucidation of Complete Biosynthetic Pathways for Specific Isomers

A significant gap in our knowledge is the precise biosynthetic pathway leading to 2,6-dimethyloct-6-en-2-yl acetate (B1210297) and its various stereoisomers. Terpenoids in insects are synthesized via the mevalonate (B85504) pathway, which produces the five-carbon building blocks, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). biorxiv.org These precursors are then assembled into larger isoprenoid diphosphates, such as geranyl diphosphate (GPP), the direct precursor to monoterpenes. biorxiv.org

Recent research has overturned the long-held belief that insects primarily acquire terpenes from their diet, demonstrating that many insects can synthesize these compounds de novo. nih.govpnas.org This is accomplished by a class of enzymes called terpene synthases (TPSs). Insect TPSs are evolutionarily distinct from their plant and microbial counterparts and are thought to have evolved from isoprenyl diphosphate synthases (IDSs), enzymes involved in primary metabolism. nih.govvt.edu This evolutionary recruitment has been observed in various insect orders, including beetles and bugs, for the production of pheromones. nih.govpnas.orgvt.edu

However, the specific TPS responsible for cyclizing GPP to the 2,6-dimethyloct-6-en-2-ol (B3051001) backbone has not been identified. Furthermore, the subsequent acetylation step, catalyzed by an acetyltransferase, remains uncharacterized for this specific molecule. Future research must focus on identifying and functionally characterizing these enzymes. A combination of transcriptomics of pheromone glands and functional expression of candidate genes in heterologous systems, such as yeast or Nicotiana benthamiana, will be crucial. nih.gov Elucidating the complete pathway for each biologically active isomer is essential for understanding its regulation and for potential biotechnological production.

Development of Novel and Efficient Stereoselective Synthetic Strategies

The biological activity of chiral molecules like 2,6-dimethyloct-6-en-2-yl acetate is often highly dependent on their stereochemistry. Therefore, the development of stereoselective synthetic methods is paramount for producing enantiomerically pure isomers for research and potential commercial applications. researchgate.net While general methods for the asymmetric synthesis of chiral compounds have seen significant advances, specific, highly efficient routes to the isomers of this particular acetate are not well-established. researchgate.netnih.govfrancis-press.com

Future synthetic strategies should move beyond classical resolution of racemic mixtures and focus on modern asymmetric catalysis. researchgate.net Key areas for development include:

Catalytic Asymmetric Synthesis: Employing transition metal catalysts with chiral ligands or organocatalysts to create the desired stereocenters with high enantioselectivity. nih.govresearchgate.net Recent progress in areas like asymmetric C-H functionalization and photoredox catalysis offers promising avenues for more direct and atom-economical syntheses. nih.gov

Biocatalysis: Utilizing enzymes, such as lipases for stereoselective acetylation or esterification, or engineered enzymes for specific C-C bond formations. Biocatalysis offers the advantages of high selectivity under mild reaction conditions. nih.gov

Chiral Pool Synthesis: Starting from readily available enantiopure natural products. However, this approach can be limited by the availability of suitable starting materials and may require longer synthetic sequences.

The goal is to develop synthetic routes that are not only stereoselective but also high-yielding, cost-effective, and environmentally benign, which is crucial for the large-scale production required for agricultural applications. rsc.org

Advanced Studies on Molecular Mechanisms of Biological Interactions

How insects detect and process the signal from this compound at the molecular level is largely unknown. This process begins at the periphery, in the insect's antennae, where olfactory sensory neurons (OSNs) are housed within sensilla. researchgate.net The perception of odorants, including pheromones, is mediated by olfactory receptors (ORs), which are seven-transmembrane proteins located on the dendritic membrane of OSNs. researchgate.netnih.gov

A primary research gap is the identification of the specific OR(s) that bind to this compound. The "combinatorial code" of olfaction, where a single odorant can activate multiple ORs and a single OR can be activated by multiple odorants, complicates this task. nih.gov Future research should employ heterologous expression systems (e.g., in Xenopus oocytes or human cell lines) to screen the entire repertoire of an insect's ORs against this compound and its isomers. nih.gov

Beyond receptor identification, advanced studies are needed to understand the dynamics of the odorant-receptor interaction. This includes:

The Role of Pheromone-Binding Proteins (PBPs): These soluble proteins are found in the sensillar lymph and are thought to transport hydrophobic pheromones to the receptors. Some studies suggest that the PBP itself, upon binding the pheromone, undergoes a conformational change that activates the receptor. nih.gov Investigating the interaction between this compound and relevant PBPs is a critical step.

Structural Biology and Molecular Modeling: With recent breakthroughs in determining the structure of ORs using techniques like cryo-electron microscopy, it is becoming possible to model the binding pocket and the specific molecular interactions (e.g., hydrogen bonds, van der Waals forces) that confer binding specificity. nih.govresearchgate.netdntb.gov.ua Such models can predict which other molecules might activate the same receptor, aiding in the design of novel agonists or antagonists.

Downstream Signaling: Characterizing the intracellular signal transduction cascade that is triggered upon receptor activation, leading to the generation of an electrical signal in the neuron. nih.gov

Applications in Ecologically Sustainable Pest Management and Chemical Ecology

Semiochemicals are powerful tools for developing environmentally friendly pest management strategies, as they are non-toxic and species-specific. plantprotection.plplantprotection.plresearchgate.net this compound, as a potential pheromone or other behavior-modifying chemical, could be integrated into various Integrated Pest Management (IPM) programs. plantprotection.pl

Future research should focus on field-testing its efficacy in the following strategies:

Monitoring and Mass Trapping: Using the compound as a lure in traps to monitor pest populations for timely intervention or to directly reduce their numbers. plantprotection.pl

Mating Disruption: Permeating the atmosphere with the synthetic pheromone to confuse males and prevent them from locating females, thereby reducing reproduction.

Push-Pull Strategies: This sophisticated approach involves using repellent "push" stimuli to drive pests away from the main crop, while simultaneously using an attractive "pull" stimulus, like this compound, to lure them into trap crops or traps. rothamsted.ac.uknih.goventomoljournal.comufl.eduslu.se Research is needed to identify suitable push-pull combinations for specific cropping systems.

Attract and Kill: Luring pests to a source that contains a killing agent, such as an entomopathogen, which can then be spread through the pest population. nih.gov

A thorough understanding of the compound's role in chemical ecology is a prerequisite for these applications. It is crucial to determine whether it functions as a sex pheromone, an aggregation pheromone, an alarm pheromone, or an allomone (a chemical that benefits the emitter by modifying the behavior of a different species). plantprotection.pl

Integration of Multi-Omics Data for Comprehensive Ecological Studies

To gain a holistic understanding of the role of this compound, future research must integrate data from multiple "omics" fields. researchgate.net This systems-level approach can connect the genetic basis of a trait to its chemical and ecological consequences. nih.govresearchgate.net

Key integrations include:

Genomics and Transcriptomics: Sequencing the genome of the producing insect can reveal the genes encoding biosynthetic enzymes (like TPSs) and olfactory receptors. nih.gov Transcriptomics can then show when and where these genes are expressed (e.g., in specific glands or at certain developmental stages), providing clues to their function.

Metabolomics: This involves the comprehensive analysis of all metabolites in a biological sample. Untargeted metabolomics can be used to profile the full range of semiochemicals produced by an insect, placing this compound within its broader chemical context and potentially identifying other synergistic or antagonistic compounds. nih.govyoutube.com

Proteomics: This allows for the identification and quantification of the actual proteins—the enzymes and receptors—that are present and active in the tissues of interest.

By integrating these datasets, researchers can build comprehensive models that link genes to enzymes, enzymes to the production of this compound, and the compound to its perception by receptors, ultimately leading to a behavioral response within an ecological context. researchgate.netyoutube.com This integrated approach will be instrumental in filling the current knowledge gaps and unlocking the full potential of this intriguing semiochemical.

Q & A

Q. How should literature reviews for this compound prioritize sources to ensure methodological rigor?

  • Methodological Answer : Prioritize peer-reviewed studies employing validated analytical techniques (e.g., NMR, GC-MS) and controlled experimental designs. Exclude non-peer-reviewed databases (e.g., commercial platforms) and cross-reference synthesis protocols with established chemical repositories (e.g., Reaxys or SciFinder) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.